N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
This compound is an organic compound with multiple functional groups, including amide, ether, and pyrimidine groups. These functional groups could potentially confer a variety of chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a heterocyclic ring. The 3D structure may be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis, and the methoxy groups could potentially be replaced by other groups in the presence of certain reagents .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties such as solubility, melting point, and boiling point .Scientific Research Applications
Radioligand Development for PET Imaging
The development of novel radioligands for positron emission tomography (PET) imaging is a significant application. A related compound, within a series of selective ligands for the translocator protein (18 kDa), was synthesized and labeled with fluorine-18, showcasing its potential for in vivo imaging. This process involved a two-step synthesis from a precursor compound, indicating the potential of N,N-diethyl derivatives in radiopharmaceutical chemistry for diagnostic purposes (Dollé et al., 2008).
Antimicrobial Compound Synthesis
Research into antimicrobial agents has led to the synthesis of pyrimidinone and oxazinone derivatives with antimicrobial activities. Starting from citrazinic acid, a series of compounds were synthesized, demonstrating the utility of N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide and its derivatives in developing new antimicrobial agents with activities comparable to established antibiotics (Hossan et al., 2012).
Anti-inflammatory and Analgesic Agent Synthesis
The compound's framework has been utilized in synthesizing benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines as anti-inflammatory and analgesic agents. Such research demonstrates the compound's relevance in creating new medications targeting inflammation and pain management, with certain derivatives showing high inhibitory activity and analgesic properties in preclinical models (Abu‐Hashem et al., 2020).
Anticancer Activity
Derivatives of this compound have been synthesized and evaluated for their anticancer activity. This illustrates the potential use of these compounds in oncology research, particularly in the development of new therapeutic agents targeting cancer cells (Al-Sanea et al., 2020).
Future Directions
Properties
IUPAC Name |
N,N-diethyl-2-(5-methoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c1-6-19(7-2)11(21)9-20-15(22)12-13(24-5)10(3)8-17-14(12)18(4)16(20)23/h8H,6-7,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTURQJYSAHYLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C(=O)C2=C(C(=CN=C2N(C1=O)C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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